1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)urea
Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a methyl group. The urea linkage connects these two aromatic systems, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The aromatic rings can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its urea linkage, which mimics peptide bonds.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea can be compared with other urea derivatives such as:
1-(2,5-Dimethoxyphenyl)-3-phenylurea: Lacks the methyl group on the aromatic ring, leading to different chemical and biological properties.
1-(2,5-Dimethoxyphenyl)-3-(4-chlorophenyl)urea: Contains a chlorine substituent instead of a methyl group, which can alter its reactivity and binding characteristics.
1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Has an additional methoxy group, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-14-10-13(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBUHIJRNFEAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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